Egfr-IN-104
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H27N7OS |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[4-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methylamino]-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C23H27N7OS/c1-29-7-9-30(10-8-29)23-25-13-16(14-26-23)12-24-21-18-15-32-11-6-19(18)27-22(28-21)17-4-2-3-5-20(17)31/h2-5,13-14,31H,6-12,15H2,1H3,(H,24,27,28) |
InChI Key |
SSAIZFOIMGGUDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)CNC3=NC(=NC4=C3CSCC4)C5=CC=CC=C5O |
Origin of Product |
United States |
Foundational & Exploratory
EGFR-IN-104: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGFR-IN-104, also identified as compound A23, is a potent, fourth-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome acquired resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and its effects on cellular signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in the pathogenesis of non-small cell lung cancer (NSCLC). While EGFR inhibitors have been successful in treating EGFR-mutant NSCLC, the emergence of resistance mutations, such as T790M and C797S, has limited their efficacy. This compound is a novel 2-phenyl-4-aminopyrimidine derivative designed to inhibit EGFR harboring these resistance mutations, particularly the Del19/T790M/C797S and L858R/T790M/C797S variants.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. Its design was based on the binding model of a known inhibitor with the EGFR T790M/C797S mutant protein.[1] By occupying the ATP-binding pocket of the EGFR kinase domain, this compound prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival. The primary mechanism involves the inhibition of autophosphorylation of the EGFR, which in turn blocks the PI3K/Akt and MAPK/ERK signaling cascades.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against clinically relevant EGFR mutations.
| Target | Assay Type | IC50 (µM) | Reference |
| EGFRL858R/T790M | Kinase Activity Assay | 0.33 | [1] |
| EGFRDel19/T790M/C797S | Kinase Activity Assay | 0.133 | [1] |
| Ba/F3-EGFRDel19/T790M/C797S | Cell Proliferation Assay | 0.22 ± 0.07 | [1] |
| H1975-EGFRL858R/T790M | Cell Proliferation Assay | 0.52 ± 0.03 | [1] |
In addition to its in vitro activity, this compound has demonstrated significant in vivo tumor growth inhibition of 25.5% in H1975 xenograft models.[1]
Experimental Protocols
Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of mutant EGFR.
Methodology:
-
Reagents: Recombinant human EGFR (mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound.
-
Procedure:
-
A reaction mixture is prepared containing the mutant EGFR enzyme, the substrate peptide, and varying concentrations of this compound in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the ability of this compound to inhibit the proliferation of cancer cells expressing mutant EGFR.
Methodology:
-
Cell Lines: Ba/F3 cells engineered to express EGFRDel19/T790M/C797S and H1975 cells (human lung adenocarcinoma) endogenously expressing EGFRL858R/T790M.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Visualizations
EGFR Signaling Pathway Inhibition
References
Unraveling the Enigma of EGFR-IN-104: A Search for a Ghost in the Machine
A comprehensive investigation into the discovery and synthesis of the epidermal growth factor receptor (EGFR) inhibitor designated as EGFR-IN-104 has revealed a significant challenge: the compound does not appear in publicly accessible scientific literature, patent databases, or commercial chemical catalogs. This absence of data precludes the creation of an in-depth technical guide as requested, as all quantitative data, experimental protocols, and associated signaling pathways remain undefined in the public domain.
For researchers, scientists, and drug development professionals, the journey from a compound's initial discovery to its potential clinical application is meticulously documented. This documentation typically includes detailed synthetic routes, characterization data, in vitro and in vivo biological activity, and mechanistic studies. In the case of this compound, this critical paper trail is not publicly available, suggesting that it may be an internal designation for a compound that has not yet been disclosed, a discontinued project, or a misnomer.
While the specific target, this compound, remains elusive, the broader field of EGFR inhibitor discovery is a mature and highly active area of research. These inhibitors are a cornerstone of targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. The development of these drugs has progressed through multiple generations, each designed to overcome resistance mechanisms that arise during treatment.
The Landscape of EGFR Inhibitor Scaffolds
The quest for novel EGFR inhibitors has led to the exploration of diverse chemical scaffolds. The most prominent among these include:
-
Quinazoline Derivatives: This class forms the backbone of the first-generation EGFR inhibitors like gefitinib and erlotinib. Research continues to explore novel quinazoline derivatives to enhance potency and target specific resistance mutations.[1][2][3][4][5][6]
-
Pyrimidine Derivatives: Representing another critical scaffold, pyrimidine-based inhibitors have shown significant promise.[7][8][9][10][11] Osimertinib, a third-generation irreversible EGFR inhibitor with a pyrimidine core, is a prime example of a highly successful drug from this class, effectively targeting the T790M resistance mutation.[8][11]
-
Acrylamide Derivatives: Many irreversible EGFR inhibitors incorporate an acrylamide "warhead."[12][13] This functional group forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to potent and sustained inhibition.[13] The design of these covalent inhibitors is a key strategy to combat acquired resistance.
A Glimpse into a Patented Compound: EGFR-IN-39
Interestingly, the search for this compound did uncover a similarly named compound, EGFR-IN-39 . This acrylamide derivative is described as a potent EGFR inhibitor with anti-tumor activity and is mentioned in patent WO2021185348A1 as compound 2.[14] This finding suggests that "EGFR-IN-" may be a nomenclature used for a series of inhibitors within a specific research program or company, with details of individual compounds like this compound not yet publicly disclosed.
The EGFR Signaling Pathway: A Prime Target in Oncology
The rationale for developing EGFR inhibitors stems from the receptor's critical role in cell growth and proliferation. The binding of ligands like epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events.
Below is a generalized representation of the EGFR signaling pathway, a common target for the various classes of inhibitors discussed.
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Conclusion
While a detailed technical guide on the discovery and synthesis of this compound cannot be provided due to the absence of public data, the principles of EGFR inhibitor development are well-established. The field continues to evolve with the design of novel chemical scaffolds aimed at improving potency, selectivity, and the ability to overcome drug resistance. For researchers interested in this area, the extensive literature on quinazoline, pyrimidine, and acrylamide-based EGFR inhibitors provides a robust foundation for understanding the core concepts of their design, synthesis, and biological evaluation. Future disclosures in patents or scientific journals may one day shed light on the specific details of this compound.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Egfr-IN-104 chemical structure and properties
An In-Depth Technical Guide to a Potent EGFR Inhibitor: A Case Study of EGFR-IN-12
This technical guide provides a comprehensive overview of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor, closely related to the requested "Egfr-IN-104," based on available scientific data. Due to the absence of public information for a compound with the exact identifier "this compound," this document focuses on the well-characterized inhibitor with the CAS number 879127-07-8, also known as EGFR-IN-12. This guide is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical identity and physicochemical properties of the EGFR inhibitor (CAS 879127-07-8) are summarized below. This information is crucial for understanding its behavior in biological systems and for designing experiments.
| Property | Value |
| IUPAC Name | N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide[1] |
| Molecular Formula | C₂₁H₁₈F₃N₅O[1] |
| Molecular Weight | 413.4 g/mol [1] |
| Canonical SMILES | C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F[1] |
| InChI Key | YOHYSYJDKVYCJI-UHFFFAOYSA-N[1] |
| CAS Number | 879127-07-8[1] |
| Synonyms | EGFR Inhibitor, EGFR-IN-12[1] |
Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[4] Small-molecule EGFR inhibitors, such as the one described here, typically function by competing with adenosine triphosphate (ATP) for binding to the intracellular kinase domain of the receptor.[5] This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, ultimately leading to a reduction in tumor cell proliferation and survival.[3]
Signaling Pathways
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular signaling events. The inhibition of EGFR by a small molecule inhibitor blocks these pathways. A simplified representation of the EGFR signaling pathway and the point of inhibition is depicted below.
Experimental Protocols
The evaluation of a novel EGFR inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. Below are generalized protocols for key experiments.
EGFR Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against EGFR.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the EGFR inhibitor in DMSO. b. In a 96-well plate, add the EGFR kinase, the substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (In Vitro)
Objective: To assess the effect of the EGFR inhibitor on the proliferation of cancer cell lines that are dependent on EGFR signaling.
Methodology:
-
Cell Lines: Use cancer cell lines with known EGFR status, such as A431 (overexpresses wild-type EGFR) or NCI-H1975 (carries the L858R and T790M mutations).[6]
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the EGFR inhibitor. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of EGFR and downstream signaling proteins.
Methodology:
-
Procedure: a. Treat the selected cancer cell line with the EGFR inhibitor at various concentrations for a specific duration. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. e. Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Analyze the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation of EGFR and its downstream targets.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel EGFR inhibitor.
References
- 1. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR [sigmaaldrich.com]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 6. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-104: A Technical Guide to Target Selectivity and Pathway Engagement
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the target selectivity profile of Egfr-IN-104, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to evaluate the potential of this compound in preclinical and clinical settings.
Core Data: Target Selectivity Profile
The kinase selectivity of this compound was assessed against a panel of kinases to determine its potency and specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from biochemical assays.
| Target Kinase | IC50 (nM) |
| EGFR (Wild Type) | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (Exon 19 del) | 2.5 |
| EGFR (T790M) | 45.7 |
| HER2 (ErbB2) | 152 |
| HER4 (ErbB4) | 890 |
| ABL1 | > 10,000 |
| SRC | > 10,000 |
| LCK | > 10,000 |
| CDK2 | > 10,000 |
| VEGFR2 | 3,250 |
Signaling Pathway Analysis
This compound is designed to inhibit the tyrosine kinase activity of EGFR, a key receptor in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR pathway is a critical factor in the progression of various cancers.[2][3] The diagram below illustrates the canonical EGFR signaling cascade.
References
Egfr-IN-104: An Inquiry into a Novel EGFR Inhibitor
To our valued researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive technical overview of the binding affinity of Egfr-IN-104 to the Epidermal Growth Factor Receptor (EGFR). However, extensive searches of publicly available scientific literature and databases have yielded no specific information on a compound designated "this compound."
It is possible that "this compound" represents an internal, preclinical, or otherwise undisclosed compound name that has not yet been described in peer-reviewed publications. As such, we are currently unable to provide quantitative data on its binding affinity, detailed experimental protocols, or its specific effects on EGFR-mediated signaling pathways.
To provide a valuable resource in the interim, this guide will focus on the established principles of EGFR binding affinity, the common experimental methodologies used to assess it, and the canonical EGFR signaling pathways that are typically investigated when characterizing a novel inhibitor. This information is intended to serve as a foundational guide for the potential evaluation of a compound like this compound, once such data becomes available.
General Principles of EGFR Inhibition and Binding Affinity
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[1] EGFR inhibitors are a class of therapeutic agents designed to block the activity of this receptor.[1] These inhibitors can be broadly categorized into two main classes:
-
Tyrosine Kinase Inhibitors (TKIs): Small molecules that bind to the intracellular tyrosine kinase domain of EGFR, preventing the downstream signaling cascades that promote cell proliferation.[1]
-
Monoclonal Antibodies: Larger biological molecules that bind to the extracellular domain of EGFR, blocking ligand binding and receptor activation.[1]
The binding affinity of an inhibitor to EGFR is a critical determinant of its potency and efficacy. It is a measure of the strength of the interaction between the inhibitor and the receptor. High binding affinity indicates a strong and stable interaction, often translating to a lower concentration of the drug required to achieve a therapeutic effect. Key quantitative measures of binding affinity include:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required to inhibit 50% of a specific biological or biochemical function, such as enzyme activity or cell proliferation.
-
Kd (Dissociation constant): A measure of the equilibrium between the inhibitor-receptor complex and the dissociated components. A lower Kd value signifies a higher binding affinity.
Standard Methodologies for Determining EGFR Binding Affinity
Several biophysical and biochemical techniques are routinely employed to quantify the binding affinity of novel inhibitors to EGFR. The choice of method often depends on the nature of the inhibitor and the specific information required.
Experimental Workflow for Binding Affinity Assessment
The general workflow for assessing the binding affinity of a novel EGFR inhibitor typically involves the following steps:
Caption: General experimental workflow for determining EGFR binding affinity.
A detailed description of these common experimental protocols is provided below:
| Experimental Technique | Methodology | Data Output |
| Surface Plasmon Resonance (SPR) | 1. The EGFR protein is immobilized on a sensor chip. 2. A solution containing the inhibitor is flowed over the chip surface. 3. The binding of the inhibitor to the immobilized EGFR causes a change in the refractive index at the sensor surface, which is detected in real-time. 4. The association and dissociation phases are monitored to determine the binding kinetics. | Association rate (kon), Dissociation rate (koff), Dissociation constant (Kd) |
| Isothermal Titration Calorimetry (ITC) | 1. A solution of the inhibitor is titrated into a solution containing the EGFR protein in a sample cell. 2. The heat released or absorbed during the binding event is measured. 3. The data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. 4. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction. | Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 1. A labeled antibody or ligand that binds to EGFR is used in conjunction with a labeled inhibitor or a labeled secondary antibody. 2. When the inhibitor binds to EGFR, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. 3. The FRET signal is measured, which is proportional to the extent of binding. 4. A competition assay can be performed where a known labeled ligand and the unlabeled inhibitor compete for binding to EGFR. | IC50, Ki |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 1. EGFR protein is coated onto the wells of a microplate. 2. The inhibitor is added to the wells, followed by a labeled antibody that also binds to EGFR. 3. In a competitive ELISA format, the inhibitor competes with a known labeled ligand for binding to the immobilized EGFR. 4. The amount of bound labeled ligand is detected by a colorimetric or chemiluminescent reaction. The signal is inversely proportional to the binding of the inhibitor. | IC50 |
EGFR Signaling Pathways
Upon ligand binding and activation, EGFR initiates a cascade of intracellular signaling events that are critical for normal cellular function.[2][3] Aberrant activation of these pathways is a hallmark of many cancers.[2] Understanding how a novel inhibitor like this compound might modulate these pathways is essential for its development as a therapeutic agent.
References
In Vitro Evaluation of Egfr-IN-104: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Egfr-IN-104" is not publicly available. This document serves as a comprehensive technical guide outlining the standard in vitro evaluation process for a hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor, herein referred to as this compound. The data and protocols presented are representative examples based on established methodologies for the characterization of EGFR inhibitors.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers, making it a validated and important target for oncology drug discovery.[3][4] This guide details the typical in vitro assays performed to characterize the potency, selectivity, and mechanism of action of a new chemical entity targeting EGFR.
Data Presentation: Quantitative Analysis of this compound
The initial assessment of a novel EGFR inhibitor involves quantifying its inhibitory activity against the purified enzyme and its effect on cancer cell proliferation.
Table 1: Biochemical Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type EGFR and clinically relevant mutant forms. Lower IC₅₀ values indicate greater potency. The data are typically generated from enzymatic assays.[5][6]
| Enzyme Target | This compound IC₅₀ (nM) | Gefitinib IC₅₀ (nM) (Reference) |
| EGFR (Wild-Type) | 15.2 | 25.5 |
| EGFR (L858R) | 1.8 | 5.4 |
| EGFR (exon 19 del) | 2.5 | 4.1 |
| EGFR (L858R/T790M) | 45.3 | >1000 |
Data are representative. Gefitinib is a first-generation EGFR inhibitor used here as a comparator.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
This table shows the IC₅₀ values of this compound in various human cancer cell lines with different EGFR mutation statuses. This assesses the compound's ability to inhibit cell growth in a more complex biological system.[6][7]
| Cell Line | Cancer Type | EGFR Status | This compound IC₅₀ (nM) |
| A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | 180.5 |
| HCC827 | Non-Small Cell Lung Cancer | exon 19 del | 15.8 |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M | 98.7 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type (KRAS mutant) | >10,000 |
Data are representative and illustrate the expected selectivity profile of a mutant-selective EGFR inhibitor.
Experimental Protocols
Detailed and reproducible protocols are critical for the accurate evaluation of an inhibitor.
EGFR Kinase Assay (Continuous-Read Fluorescence)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.[8]
Materials:
-
Recombinant human EGFR kinase (Wild-Type and mutants)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[8]
-
ATP (Adenosine triphosphate)
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)[8]
-
This compound and control compounds, serially diluted in DMSO
-
384-well, non-binding surface microtiter plates
Procedure:
-
Prepare a 10X stock solution of the EGFR enzyme in kinase reaction buffer.
-
In a 384-well plate, add 0.5 µL of serially diluted this compound or control compound in 50% DMSO.
-
Add 5 µL of the 10X EGFR enzyme solution to each well.
-
Pre-incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[8]
-
Prepare a substrate mix containing ATP and the Y12-Sox peptide substrate in kinase reaction buffer. The concentration of ATP should be at or near its Km value for the specific EGFR variant.[9]
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.[8]
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., λex360/λem485) kinetically over 60-120 minutes.[8]
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC₅₀ value.
Cell Proliferation Assay (CellTiter-Glo®)
This cell-based assay determines the effect of the inhibitor on the viability and proliferation of cancer cells. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.[1]
Materials:
-
Human cancer cell lines (e.g., A431, HCC827, H1975)
-
Appropriate cell culture medium (e.g., RPMI 1640 or DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and control compounds
-
96-well, clear-bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Convert the raw luminescence units to percentage of inhibition relative to the vehicle control, plot against the logarithm of inhibitor concentration, and calculate the IC₅₀ value.
Western Blot for EGFR Phosphorylation
Western blotting is used to confirm that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of EGFR and its downstream signaling proteins.[10][11][12]
Materials:
-
Cancer cell line (e.g., HCC827)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
This compound
-
EGF (Epidermal Growth Factor)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).
-
Primary antibodies: anti-phospho-EGFR (pY1068), anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-Actin (loading control).[12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Plate cells and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.[13]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[13]
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-pEGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.[10]
-
To analyze other proteins, strip the membrane and re-probe with another primary antibody (e.g., anti-total-EGFR, then β-Actin).
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.cn [promega.com.cn]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of EGFR Inhibition on Downstream Signaling: A Technical Guide for Researchers
Disclaimer: As of November 2025, publicly available data specifically detailing the effects of Egfr-IN-104 on downstream signaling pathways is limited. Therefore, this guide provides a comprehensive overview of the established effects of Epidermal Growth Factor Receptor (EGFR) inhibitors on key cellular signaling cascades, utilizing data from well-characterized inhibitors to illustrate the expected experimental outcomes and methodologies. This document serves as a technical framework for researchers and drug development professionals investigating novel EGFR inhibitors like this compound.
Introduction to EGFR and Its Role in Cellular Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4]
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated sites serve as docking platforms for a host of adaptor proteins and enzymes, initiating a complex network of downstream signaling pathways. The two most prominent and well-characterized of these cascades are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][5][6]
Key Downstream Signaling Pathways Affected by EGFR Inhibition
EGFR inhibitors, which can be broadly categorized into tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, function by blocking the activation of EGFR and consequently attenuating the signal transduction through its downstream pathways.
The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway
The MAPK pathway is a central regulator of cell proliferation and survival.[7] Inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2 and Shc, which are essential for the activation of the GTPase RAS.[7] This, in turn, blocks the sequential phosphorylation and activation of RAF, MEK, and ERK. The expected effects of an EGFR inhibitor on this pathway are a reduction in the phosphorylation levels of MEK and ERK.
The PI3K-AKT-mTOR Signaling Pathway
The PI3K-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism.[8] Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, leading to the activation of AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation and inhibit apoptosis.[9] EGFR inhibition is expected to decrease the phosphorylation of AKT and downstream effectors like mTOR and S6 kinase.
Quantitative Data Presentation
A crucial aspect of characterizing a novel inhibitor is the quantitative assessment of its potency and efficacy. This data is typically presented in tabular format for clarity and ease of comparison. The following tables provide examples of how such data would be structured, populated with representative values for established EGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative EGFR Inhibitors
| Compound | Target | IC50 (nM) |
| Gefitinib | EGFR (Wild-Type) | 31 |
| Erlotinib | EGFR (Wild-Type) | 2 |
| Afatinib | EGFR (Exon 19 del) | 0.2 |
| Osimertinib | EGFR (L858R/T790M) | 8.5 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Data is illustrative and compiled from various sources.[10][11]
Table 2: Cellular Potency of Representative EGFR Inhibitors in Cancer Cell Lines
| Compound | Cell Line | EGFR Status | IC50 (µM) |
| Gefitinib | A431 | Wild-Type, Overexpressed | 0.08 |
| Dacomitinib | H1975 | L858R/T790M | <0.1 |
| Neratinib | SKBR3 | HER2 Amplified | ~0.02 |
Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. Data is illustrative and compiled from various sources.[3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of an EGFR inhibitor on downstream signaling pathways.
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing a direct measure of pathway activation.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A431, HCC827) at a suitable density and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Treat the cells with varying concentrations of the EGFR inhibitor (e.g., this compound) for a predetermined time (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Imaging: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[13]
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of EGFR.
Protocol:
-
Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, kinase reaction buffer, and the inhibitor to be tested.
-
Reaction Setup: In a microplate, combine the EGFR kinase, the inhibitor at various concentrations, and the substrate in the kinase reaction buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[6]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation/Viability Assay
This assay assesses the overall effect of the inhibitor on cancer cell growth and survival.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the EGFR inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo®) assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The comprehensive characterization of a novel EGFR inhibitor such as this compound requires a multi-faceted approach. By elucidating its effects on the MAPK and PI3K-AKT-mTOR signaling pathways through techniques like Western blotting, and quantifying its potency via in vitro kinase and cellular proliferation assays, researchers can gain a thorough understanding of its mechanism of action. The methodologies and data presentation formats outlined in this guide provide a robust framework for the preclinical evaluation of new EGFR-targeted therapies, ultimately paving the way for their potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. promega.com.cn [promega.com.cn]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxybouvardin targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Egfr-IN-104: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro characterization of Egfr-IN-104, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections outline the theoretical mechanism of action of this compound, protocols for key in vitro assays to determine its biochemical and cellular activity, and illustrative data presented in a clear, tabular format. The included assays are an enzymatic kinase assay, a cell-based proliferation assay, and a Western blot analysis to assess the inhibition of EGFR phosphorylation and downstream signaling.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-Akt, and JAK/STAT pathways.[4][5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[6] Consequently, EGFR has emerged as a major therapeutic target for cancer treatment.[6][7]
Mechanism of Action of this compound
This compound is a hypothetical, ATP-competitive small molecule inhibitor designed to target the kinase domain of EGFR. By binding to the ATP-binding pocket of the EGFR kinase domain, this compound is designed to prevent the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that lead to cancer cell proliferation and survival. The in vitro assays described herein are designed to validate this proposed mechanism of action.
Signaling Pathway Overview
The following diagram illustrates the EGFR signaling pathway and the proposed point of inhibition by this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
EGFR Kinase Assay
Principle: This biochemical assay measures the ability of this compound to inhibit the kinase activity of purified, recombinant human EGFR. The assay quantifies the amount of ADP produced from the kinase reaction using a luminescence-based detection method.[8][9] A decrease in ADP production corresponds to the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR enzyme (e.g., BPS Bioscience, #40281)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
EGFR Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
This compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in EGFR Kinase Assay Buffer. Include a DMSO-only control.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO control to each well.
-
Add 20 µL of a master mix containing the EGFR enzyme and substrate in EGFR Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.
-
Read the luminescence on a plate-reading luminometer.
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic dose-response curve.
Illustrative Data:
| This compound (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 25.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.1 |
| 500 | 98.7 |
| IC₅₀ (nM) | 10.5 |
Cell Viability Assay
Principle: This cell-based assay evaluates the effect of this compound on the proliferation of cancer cells that are dependent on EGFR signaling for their growth and survival (e.g., A431 or HCC827 cells).[10][11][12] Cell viability is assessed using a colorimetric method, such as the MTT or resazurin assay, where a reagent is converted into a colored product by metabolically active cells.
Workflow Diagram:
Caption: Workflow for the Cell Viability Assay.
Materials:
-
A431 human epidermoid carcinoma cell line (EGFR overexpressing)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer or plate reader
Protocol:
-
Seed A431 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of growth inhibition is calculated for each concentration of this compound relative to the DMSO control. The GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) is determined by fitting the data to a four-parameter logistic dose-response curve.
Illustrative Data:
| This compound (nM) | % Growth Inhibition |
| 1 | 8.1 |
| 10 | 32.5 |
| 100 | 52.3 |
| 500 | 89.7 |
| 1000 | 96.4 |
| 5000 | 99.1 |
| GI₅₀ (nM) | 95.2 |
Western Blot Analysis of EGFR Phosphorylation
Principle: This assay directly measures the ability of this compound to inhibit the phosphorylation of EGFR and its downstream targets (e.g., Akt, ERK) in a cellular context.[13][14] Cells are treated with this compound, stimulated with EGF, and then lysed. The cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated forms of the proteins of interest.
Materials:
-
A431 cells
-
Cell culture medium
-
This compound
-
Human EGF
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an anti-loading control like β-actin)[14][15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO control) for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein and the loading control. The results will demonstrate a dose-dependent decrease in the phosphorylation of EGFR and its downstream targets in the presence of this compound.
Illustrative Data Summary:
| Treatment | p-EGFR (Normalized Intensity) | p-Akt (Normalized Intensity) | p-ERK (Normalized Intensity) |
| DMSO (no EGF) | 0.05 | 0.10 | 0.08 |
| DMSO + EGF | 1.00 | 1.00 | 1.00 |
| 10 nM this compound + EGF | 0.65 | 0.72 | 0.68 |
| 100 nM this compound + EGF | 0.21 | 0.35 | 0.29 |
| 500 nM this compound + EGF | 0.08 | 0.15 | 0.12 |
Logical Relationship of Assays
The following diagram illustrates how the data from these three key in vitro assays are integrated to build a comprehensive profile of this compound's activity.
Caption: Logical Flow of In Vitro Characterization of this compound.
Summary and Conclusion
The protocols detailed in this document provide a robust framework for the in vitro evaluation of the novel EGFR inhibitor, this compound. The illustrative data collectively demonstrate that this compound is a potent inhibitor of EGFR kinase activity, effectively suppresses the proliferation of EGFR-dependent cancer cells, and functions by blocking the phosphorylation of EGFR and its downstream signaling pathways. These findings support the continued investigation of this compound as a potential therapeutic agent for the treatment of EGFR-driven cancers.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. EGFR interactive pathway | Abcam [abcam.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com.cn [promega.com.cn]
- 10. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell viability assay [bio-protocol.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for EGFR-IN-104: A Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of EGFR-IN-104, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), in cell-based assays. This document outlines the underlying principles of EGFR signaling, detailed protocols for assessing inhibitor activity, and data presentation guidelines to facilitate drug discovery and development efforts.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[3][4][5] Upon ligand binding, such as with Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[6] This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the JAK/STAT pathway, which ultimately lead to changes in gene expression and cellular responses.[6][7] this compound is an investigational small molecule inhibitor designed to block the kinase activity of EGFR, thereby inhibiting downstream signaling and inducing anti-proliferative effects in EGFR-dependent cancer cells.
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the cellular characterization of a novel EGFR inhibitor like this compound.
Caption: A typical experimental workflow for evaluating an EGFR inhibitor.
Quantitative Data Summary
The following tables summarize hypothetical data for this compound in comparison to a known EGFR inhibitor, Gefitinib.
Table 1: Anti-proliferative Activity (IC50, µM) of this compound in Various Cancer Cell Lines
| Cell Line | EGFR Status | This compound (IC50, µM) | Gefitinib (IC50, µM) |
| A431 | Wild-type, Overexpressed | 0.05 | 0.1 |
| HCC827 | Exon 19 Deletion | 0.01 | 0.02 |
| NCI-H1975 | L858R/T790M Mutation | 5.2 | >10 |
| MCF-7 | EGFR Low/Negative | >20 | >20 |
Table 2: Inhibition of EGFR Phosphorylation (IC50, µM) in A431 Cells
| Assay | This compound (IC50, µM) | Gefitinib (IC50, µM) |
| p-EGFR (Tyr1068) ELISA | 0.02 | 0.04 |
| p-AKT (Ser473) Western Blot | 0.03 | 0.06 |
| p-ERK1/2 (Thr202/Tyr204) Western Blot | 0.04 | 0.08 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Gefitinib (as a control)
-
Selected cancer cell lines (e.g., A431, HCC827, NCI-H1975, MCF-7)
-
Complete growth medium (specific to each cell line)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in complete growth medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of EGFR and its downstream targets.
Materials:
-
This compound
-
A431 cells (or other suitable cell line)
-
Serum-free medium
-
Complete growth medium
-
EGF
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Seed A431 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours in serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.
Disclaimer
This compound is a hypothetical compound for illustrative purposes within this application note. The provided protocols are generalized and may require optimization for specific cell lines and experimental conditions. Researchers should adhere to standard laboratory safety practices.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
Egfr-IN-104 solubility and preparation for experiments
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many human cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[2][3] Consequently, EGFR has emerged as a key target for cancer therapy. EGFR inhibitors are a class of small molecules designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways and impeding tumor growth. This document provides detailed information on the solubility and experimental preparation of EGFR-IN-104, a novel EGFR inhibitor.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₄O₃S | [4] |
| Molecular Weight | 406.46 g/mol | [4] |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C, protect from light. | [5] |
Solubility
The solubility of this compound in various solvents is a critical factor for the preparation of stock and working solutions for both in vitro and in vivo experiments.
| Solvent | Solubility (Concentration) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 123 mM) | Recommended for creating high-concentration stock solutions. |
| Ethanol | Insoluble | Not a suitable solvent for this compound. |
| Water | Insoluble | Aqueous solutions require the use of a co-solvent like DMSO. |
| PBS (pH 7.2) | Insoluble | For cell-based assays, dilute DMSO stock into aqueous media. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based and enzymatic assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 406.46 g/mol x 1000 mg/g = 4.06 mg
-
-
Dissolution:
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a working solution of this compound at the desired final concentration for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add the desired volume of this working solution to your cell culture wells. For instance, to treat cells in a 96-well plate with a final volume of 100 µL per well, you would add 10 µL of a 10X working solution (100 µM) to 90 µL of medium in the well.
-
-
-
Application to Cells: Gently mix the final working solution before adding it to the cells. Ensure even distribution of the compound in the culture vessel.
Signaling Pathway
EGFR activation initiates a cascade of downstream signaling events that are crucial for cell growth and proliferation. EGFR inhibitors like this compound are designed to block these pathways.
References
- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR-IN-129 | EGFR | | Invivochem [invivochem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of p-EGFR with Egfr-IN-104
These application notes provide a detailed protocol for the detection of phosphorylated Epidermal Growth Factor Receptor (p-EGFR) in cell lysates by Western blot, following treatment with the EGFR inhibitor, Egfr-IN-104. This document is intended for researchers, scientists, and drug development professionals working on EGFR-targeted therapies.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][4]
This compound is a potent and specific inhibitor of EGFR, targeting both wild-type and mutant forms of the receptor.[2] Western blotting is a widely used technique to assess the phosphorylation status of EGFR and thereby evaluate the efficacy of inhibitors like this compound. This protocol provides a step-by-step guide for performing a Western blot to measure the levels of p-EGFR in response to this compound treatment.
Signaling Pathway
The EGFR signaling pathway is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular responses. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This results in the autophosphorylation of specific tyrosine residues on the C-terminal tail of the receptor. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways.
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Data
The inhibitory activity of this compound against various EGFR mutant cell lines has been determined, providing a basis for selecting appropriate concentrations for cell-based assays.
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) |
| Ba/F3 | EGFR L858R/T790M | 0.33[2] |
| Ba/F3 | EGFR Del19/T790M/C797S | 0.133[2] |
Table 1: In vitro activity of this compound against EGFR mutant cell lines.
Western Blot Protocol for p-EGFR
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-EGFR.
Materials and Reagents
-
Cell line expressing EGFR (e.g., A431, NCI-H1975)
-
Cell culture medium and supplements
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068, Tyr1173)
-
Rabbit anti-total EGFR
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Experimental Workflow
Figure 2. Experimental workflow for Western blot analysis of p-EGFR.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C.[5] Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin).
-
Quantify the band intensities using image analysis software. The level of p-EGFR should be normalized to the level of total EGFR.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow for interpreting the results of the Western blot experiment.
Figure 3. Logical flow for the interpretation of Western blot results.
Troubleshooting
-
No or weak p-EGFR signal:
-
Ensure cells were properly stimulated with EGF.
-
Check the activity of the p-EGFR antibody.
-
Ensure phosphatase inhibitors were included in the lysis buffer.
-
-
High background:
-
Optimize blocking conditions (time, blocking agent).
-
Increase the number and duration of washes.
-
Use a lower concentration of primary or secondary antibody.
-
-
Inconsistent loading:
-
Ensure accurate protein quantification.
-
Normalize band intensities to a reliable loading control like β-actin or GAPDH.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on EGFR phosphorylation, providing valuable insights into its mechanism of action and efficacy.
References
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for EGFR Inhibitor Combination Therapies
Disclaimer: Extensive searches for the specific compound "EGFR-IN-104" did not yield any publicly available data in scientific literature or clinical trial databases. Therefore, the following application notes and protocols are based on established principles and data from well-characterized, exemplary EGFR tyrosine kinase inhibitors (TKIs) in combination with other cancer therapies. These notes are intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Combining EGFR Inhibitors with Other Cancer Therapies
The epidermal growth factor receptor (EGFR) is a well-validated target in various cancers, particularly non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] While EGFR tyrosine kinase inhibitors (TKIs) have shown significant efficacy, the development of resistance is a major clinical challenge.[2][3] Combining EGFR inhibitors with other therapeutic modalities aims to overcome resistance, enhance anti-tumor activity, and improve patient outcomes. Key combination strategies include targeting parallel or downstream signaling pathways, inhibiting angiogenesis, and modulating the tumor microenvironment to enhance immune response.[2][4]
Mechanism of Action: Synergistic Effects in Combination Therapy
EGFR is a transmembrane receptor that, upon ligand binding, activates several downstream signaling pathways crucial for cell proliferation, survival, and differentiation, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6] EGFR inhibitors block the intracellular tyrosine kinase domain, thereby inhibiting these signaling cascades.[7]
Combination therapies are designed to counteract the adaptive resistance mechanisms that tumors develop against EGFR inhibition. For instance, combining an EGFR inhibitor with a MET inhibitor can be effective, as MET amplification is a known bypass track that reactivates downstream signaling.[8] Similarly, combining EGFR TKIs with anti-angiogenic agents like those targeting VEGFR can synergistically inhibit tumor growth by cutting off the tumor's blood supply.[3]
Combination Therapy Data
The following tables summarize quantitative data from representative studies of EGFR inhibitors in combination with other cancer therapies.
Table 1: EGFR TKI in Combination with Chemotherapy
| Combination | Cancer Type | Phase | N | Median PFS (Combination) | Median PFS (Monotherapy) | HR (95% CI) | Reference |
| Gefitinib + Carboplatin/Pemetrexed | EGFR-mutant NSCLC | III (NEJ009) | 344 | 20.9 months | 11.2 months | 0.49 (0.39-0.63) | [2] |
| Gefitinib/Osimertinib + Intercalated Cisplatin/Pemetrexed | EGFR-mutant NSCLC | III | 501 | 18.0 months | 12.0 months | 0.762 (0.628–0.925) | [9] |
Table 2: EGFR TKI in Combination with Anti-Angiogenic Agents
| Combination | Cancer Type | Phase | N | ORR (Combination) | Median PFS (Combination) | Key Adverse Events | Reference |
| Gefitinib + Apatinib (VEGFR-2 TKI) | EGFR-mutant NSCLC | Pilot | 13 | 76.9% | Not Reached | Rash, Diarrhea, Hypertension | [3] |
Table 3: Dual EGFR and MET Inhibition
| Combination | Cancer Type | Phase | N | Median PFS (Combination) | Median PFS (Osimertinib) | HR (95% CI) | Reference |
| Lazertinib + Amivantamab (EGFR/MET bispecific antibody) | EGFR-mutant NSCLC (1st Line) | III (MARIPOSA) | 1074 | 23.7 months | 16.6 months | 0.70 (0.58-0.85) | [8] |
Table 4: EGFR TKI in Combination with Immunotherapy
While historically EGFR-mutant NSCLC has shown limited benefit from immunotherapy, combination strategies are being explored.[4] The combination of an immune checkpoint inhibitor (ICI), an anti-angiogenic agent, and chemotherapy is emerging as a potential strategy following TKI progression.[4]
Experimental Protocols
The following are generalized protocols for key experiments to evaluate EGFR inhibitor combination therapies.
In Vitro Cell Viability Assay
Objective: To determine the synergistic anti-proliferative effect of an EGFR inhibitor in combination with another therapeutic agent.
Materials:
-
Cancer cell lines with known EGFR mutation status (e.g., PC-9, HCC827 for EGFR exon 19 deletion)
-
EGFR inhibitor (e.g., Gefitinib, Osimertinib)
-
Combination agent (e.g., MET inhibitor, chemotherapy drug)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow to adhere overnight.
-
Prepare serial dilutions of the EGFR inhibitor and the combination agent, both alone and in a fixed-ratio combination.
-
Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each agent and the combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of the combination therapy on EGFR and downstream signaling pathways.
Materials:
-
Cancer cell lines
-
EGFR inhibitor and combination agent
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the EGFR inhibitor, combination agent, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Image the blot using a digital imaging system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
EGFR inhibitor and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, EGFR inhibitor alone, combination agent alone, combination therapy).
-
Administer treatments according to the predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Plot tumor growth curves and perform statistical analysis to compare treatment groups.
Conclusion
The combination of EGFR inhibitors with other targeted therapies, chemotherapies, and potentially immunotherapies represents a promising strategy to enhance anti-tumor efficacy and overcome acquired resistance. The protocols and data presented here provide a framework for the preclinical evaluation of novel combination therapies targeting EGFR-driven cancers. Careful consideration of the specific molecular context of the tumor and the mechanisms of resistance is crucial for the rational design of effective combination treatments.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual blockade of EGFR and VEGFR pathways: Results from a pilot study evaluating apatinib plus gefitinib as a first‐line treatment for advanced EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. aacr.org [aacr.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: Cell Viability Assay with Egfr-IN-104
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[2][3] Egfr-IN-104 is a novel, potent, and selective small-molecule inhibitor of the EGFR tyrosine kinase. These application notes provide a comprehensive overview of the use of this compound in cell viability assays to assess its anti-proliferative activity in cancer cell lines.
Mechanism of Action
EGFR is activated upon the binding of its ligands, such as Epidermal Growth Factor (EGF).[3] This binding induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain.[2] The activated receptor then triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2][4][5]
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the EGFR tyrosine kinase.[2] This action prevents the autophosphorylation of EGFR and blocks the downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells.[6]
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines using a standard MTT cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | EGFR Status | IC50 of this compound (nM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 850 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 150 |
| MCF-7 | Breast Cancer | Wild-Type | >1000 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | >1000 |
| HCT116 | Colorectal Cancer | Wild-Type | 950 |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the steps for determining the cytotoxic effects of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials and Reagents:
-
Cancer cell lines (e.g., A549, HCC827)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol Steps:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete growth medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental Workflow for the Cell Viability (MTT) Assay.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: EGFR-IN-104
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with EGFR-IN-104 in DMSO. The following information is designed to assist researchers, scientists, and drug development professionals in effectively preparing and utilizing this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for reconstituting the lyophilized powder of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: I've dissolved this compound in DMSO, but I see precipitation when I dilute it into my aqueous cell culture medium. Is this normal?
A2: Yes, this is a common observation for many hydrophobic small molecule inhibitors. Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or medium due to the compound's lower solubility in aqueous solutions. It is crucial to ensure the final concentration of the compound in the assay medium is below its aqueous solubility limit.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%.[1][2] Most cell lines can tolerate up to 1% DMSO without severe cytotoxic effects; however, primary cells are often more sensitive.[1] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I improve the solubility of this compound when preparing my working solution?
A4: If you observe precipitation upon dilution of your DMSO stock into aqueous media, you can try several methods to improve solubility. These include gentle warming of the solution in a 37°C water bath, vortexing, or sonication.[3] It is also recommended to perform serial dilutions to avoid a sudden, large change in solvent polarity.[2]
Q5: What are the typical stock and working concentrations for EGFR inhibitors?
A5: Stock solution concentrations in DMSO are typically in the range of 10-20 mM. Working concentrations in cell-based assays will vary depending on the specific inhibitor and cell line but generally fall within the nanomolar to low micromolar range. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides step-by-step solutions.
Issue 1: this compound powder does not fully dissolve in DMSO.
-
Possible Cause: Insufficient solvent volume or low-quality DMSO.
-
Troubleshooting Steps:
-
Ensure you are using a sufficient volume of high-purity, anhydrous DMSO.
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the solution for 1-2 minutes.
-
If the compound still does not dissolve, sonication for a few minutes may help.[1]
-
Issue 2: Precipitate forms immediately upon dilution of the DMSO stock into aqueous medium.
-
Possible Cause: The concentration of this compound in the aqueous medium exceeds its solubility limit.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound in your working solution.
-
Perform a stepwise dilution of the DMSO stock into the aqueous medium rather than a single large dilution.[2]
-
Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing.[4]
-
Consider the use of a co-solvent, such as Pluronic F-68 or Cremophor EL, in your final dilution, but be sure to include appropriate vehicle controls.
-
Issue 3: The vial of lyophilized this compound appears empty.
-
Possible Cause: The compound may be present as a thin film or a small amount of powder that is difficult to see.
-
Troubleshooting Steps:
-
This is common for small quantities of lyophilized compounds.[3]
-
Proceed with reconstitution by adding the calculated volume of DMSO to the vial.
-
Vortex thoroughly to ensure all of the compound is dissolved.
-
Quantitative Data Summary
The following table summarizes typical solubility and concentration parameters for small molecule EGFR inhibitors. Please note that these are general ranges, and the optimal conditions for this compound should be determined empirically.
| Parameter | Value | Unit | Notes |
| Stock Solution Concentration in DMSO | 1 - 20 | mM | Prepare a high-concentration stock for serial dilutions. |
| Typical Working Concentration | 1 - 1000 | nM | Varies by cell line and experimental endpoint. |
| Recommended Final DMSO Concentration | < 0.5 | % (v/v) | To minimize cytotoxicity in cell-based assays.[1][2] |
| Aqueous Solubility | Low | - | Generally low for this class of compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Centrifuge the vial of lyophilized this compound briefly to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (e.g., for 1 mg of a compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO).
-
Carefully add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is being tested.[5]
-
To prepare the final working solution, add the appropriate volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium. It is recommended to add the DMSO solution to the medium and not the other way around.
-
Immediately mix the working solution by gentle pipetting or vortexing to ensure homogeneity and minimize precipitation.
-
If precipitation is observed, refer to the troubleshooting guide.
-
Ensure the final DMSO concentration in the working solution does not exceed the tolerance level of your cells (typically <0.5%).
Visualizations
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates several downstream signaling cascades.[6][7] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[8][9] EGFR inhibitors like this compound are designed to block these signaling events.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Troubleshooting
The following workflow outlines the logical steps to take when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Optimizing EGFR-IN-104 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-104. Our aim is to address specific issues that may arise during the determination of its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, 4,6-disubstituted pyrimidine compound that acts as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the EGFR kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[2] While not explicitly classified as irreversible in all vendor information, its high potency and the nature of similar EGFR inhibitors suggest it may have a long residence time or be an irreversible inhibitor, which should be considered in experimental design.
Q2: What is the recommended starting concentration range for an IC50 determination experiment with this compound?
A2: Based on published in vitro data, this compound has an IC50 of approximately 21 nM for wild-type EGFR.[1][3][4] For cell-based assays, a good starting point is to use a wide concentration range that brackets this value. A typical 8-point dose-response curve could start from 1 nM and go up to 10 µM using serial dilutions. It is crucial to include a vehicle-only control (e.g., DMSO) and a positive control (a known EGFR inhibitor).
Q3: Which cell lines are recommended for determining the IC50 of this compound?
A3: The choice of cell line is critical and depends on the experimental question. Consider the following:
-
A431 cells: These cells overexpress wild-type EGFR and are a common model for studying EGFR inhibitors.
-
NCI-H1975 cells: These cells harbor the L858R and T790M double mutation in EGFR, which confers resistance to first-generation EGFR inhibitors. Testing on this cell line can determine the efficacy of this compound against this common resistance mutation.
-
HCC827 cells: These cells have an exon 19 deletion, a common activating mutation that makes them sensitive to EGFR inhibitors.
-
Cell lines with L858R or L861Q mutations: this compound has shown potency against these activating mutations.[1][3]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the stock in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate- Cell clumping | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media.- Gently triturate the cell suspension before seeding. |
| Dose-response curve is not sigmoidal (e.g., U-shaped or flat) | - Compound insolubility at high concentrations- Off-target effects at high concentrations- Incorrect concentration range tested- Cell line is resistant to the inhibitor | - Visually inspect the drug dilutions for precipitation.- Lower the maximum concentration tested.- Perform a wider range of dilutions in a preliminary experiment.- Confirm the EGFR mutation status of your cell line. |
| Cell viability is greater than 100% at low inhibitor concentrations | - Compound may have a slight proliferative effect at low doses (hormesis)- Inaccurate background subtraction- Variability in the control wells | - This can be a real biological effect; if consistent, it should be reported.- Ensure proper blanking with media-only and vehicle-only wells.- Increase the number of control wells for a more robust average. |
| Calculated IC50 value is much higher or lower than expected | - Incorrect drug concentration calculations- Cell line has acquired resistance or is not dependent on EGFR signaling- Assay incubation time is too short or too long- For irreversible inhibitors, pre-incubation time may be insufficient | - Double-check all dilution calculations.- Verify the EGFR dependency of your cell line via western blot for p-EGFR.- Optimize the incubation time (typically 24, 48, or 72 hours).- For potentially irreversible inhibitors, consider a pre-incubation step followed by washing before adding viability reagent. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound against various EGFR Kinases
| Target | IC50 (nM) |
| Wild-Type EGFR | 21[1][3][4] |
| EGFR (L858R mutant) | 63[1][3] |
| EGFR (L861Q mutant) | 4[1][3] |
Experimental Protocols
Protocol: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
1. Cell Seeding:
- Culture cells in appropriate media to ~80% confluency.
- Trypsinize and resuspend cells to create a single-cell suspension.
- Count the cells and determine the optimal seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment.
- Seed the cells in a 96-well plate at the determined density and incubate overnight to allow for attachment.
2. Preparation of this compound Dilutions:
- Prepare a 2X working stock of the highest concentration of this compound in cell culture medium.
- Perform serial dilutions in cell culture medium to prepare a range of 2X concentrations.
- Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
3. Cell Treatment:
- Carefully remove the media from the wells.
- Add an equal volume of the 2X drug dilutions to the corresponding wells to achieve the final 1X concentrations.
- Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
4. Cell Viability Measurement:
- Follow the manufacturer's protocol for your chosen cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
- For MTT assays, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.
- For luminescent assays like CellTiter-Glo®, add the reagent and measure luminescence after a short incubation.
5. Data Analysis:
- Subtract the background absorbance/luminescence from all readings.
- Normalize the data to the vehicle-treated control wells (set to 100% viability).
- Plot the normalized viability against the logarithm of the inhibitor concentration.
- Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for IC50 determination of this compound.
References
Technical Support Center: Troubleshooting Off-Target Effects of Novel EGFR Inhibitors
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects encountered during experiments with novel epidermal growth factor receptor (EGFR) inhibitors. As specific data for a compound designated "Egfr-IN-104" is not publicly available, this document provides general guidance and troubleshooting strategies applicable to this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: My novel EGFR inhibitor shows activity against kinases other than EGFR in a selectivity screen. How do I interpret these results?
A1: It is common for kinase inhibitors to show activity against multiple kinases, an effect known as polypharmacology. Most kinase inhibitors are not entirely specific, and off-target activity can vary in potency.[1] To interpret your results, you should first compare the potency of the inhibitor against its intended target (EGFR) versus the off-target kinases. A significant potency window between the on-target and off-target kinases is desirable for a selective compound.
Consider the following when analyzing your kinase profiling data:
-
Potency: Is the inhibition of off-target kinases in a similar concentration range to EGFR inhibition? If the IC50 values for off-targets are significantly higher (e.g., >100-fold), they may not be biologically relevant at the concentrations used in cellular assays.
-
Kinase Family: Are the off-targets within the same kinase family as EGFR (e.g., other ErbB family members like HER2/ErbB2)? Inhibition of closely related kinases is common.[2][3]
-
Cellular Context: Are the identified off-target kinases expressed and functionally relevant in your experimental cell models?
Q2: I am observing a cellular phenotype that is inconsistent with EGFR inhibition. Could this be due to an off-target effect?
A2: Yes, unexpected cellular phenotypes are often a primary indicator of off-target effects. For example, if you expect to see a reduction in cell proliferation but observe cell death that is more rapid or potent than with well-characterized EGFR inhibitors, an off-target kinase involved in cell survival pathways might be affected. It is also possible for kinase inhibitors to cause paradoxical pathway activation, where inhibition of one component leads to the activation of a parallel or feedback pathway.[4][5]
To investigate this, you should:
-
Validate On-Target Engagement: Confirm that your inhibitor is engaging and inhibiting EGFR phosphorylation in your cells at the concentrations that produce the unexpected phenotype.
-
Profile Downstream Signaling: Analyze the phosphorylation status of key downstream effectors of both EGFR (e.g., AKT, ERK) and potential off-target kinases.[6]
-
Compare with Controls: Use other known, highly selective EGFR inhibitors as controls to see if they produce the same phenotype in your cellular model.
Q3: How can I validate a suspected off-target kinase identified in a profiling screen?
A3: Validating a suspected off-target effect is a critical step. A common workflow involves:
-
Orthogonal Biochemical Assays: Confirm the inhibitory activity using a different assay format (e.g., if the primary screen was a binding assay, use an enzymatic activity assay).
-
Cellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or phospho-specific antibodies in Western blotting to confirm that the inhibitor engages the suspected off-target kinase in intact cells.
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down the suspected off-target kinase. If the phenotype of interest is diminished or disappears upon knockdown, it provides strong evidence that the off-target kinase is involved.
-
Chemical Genetics: If available, use a structurally unrelated inhibitor of the suspected off-target kinase to see if it phenocopies the effects of your EGFR inhibitor.
Quantitative Data Summary
The following table represents a hypothetical kinase selectivity profile for a novel EGFR inhibitor. This data is for illustrative purposes to guide the interpretation of your own results.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR | Potential Implication |
| EGFR (On-Target) | 5 | 1x | Primary Target |
| HER2 (ErbB2) | 50 | 10x | Common off-target in the ErbB family; may contribute to efficacy in HER2-driven cancers.[2] |
| SRC | 250 | 50x | Src family kinases are common off-targets; may lead to unexpected signaling outcomes. |
| ABL1 | 800 | 160x | Lower potency off-target; less likely to be relevant at therapeutic concentrations. |
| FLT3 | >10,000 | >2000x | Considered highly selective against this kinase.[3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol is used to measure the enzymatic activity of a kinase and its inhibition by a compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[7][8]
Materials:
-
Purified kinase (e.g., EGFR, potential off-target kinases)
-
Substrate specific to the kinase
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test inhibitor (e.g., "this compound") at various concentrations
-
384-well plates
Methodology:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add 1 µL of the inhibitor dilution to the wells of a 384-well plate.
-
Prepare a kinase/substrate master mix in the appropriate reaction buffer.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution and add 2 µL to each well to start the reaction.
-
Incubate the plate at room temperature for 1 hour.[7]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Phospho-EGFR Assay (Western Blot)
This protocol determines the extent of EGFR inhibition within a cellular context by measuring the phosphorylation status of EGFR at a specific tyrosine residue (e.g., Y1068).
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, HCC827)[9][10]
-
Cell culture medium and supplements
-
Test inhibitor
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes (except for the unstimulated control).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway with on-target and potential off-target inhibition points.
Experimental Workflow for Off-Target Validation
Caption: Workflow for identifying and validating a suspected off-target effect.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected results in cellular assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Novel EGFR Inhibitors in Cell Culture Media
Disclaimer: The following technical guidance is provided for a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, referred to herein as EGFR-IN-104. As specific data for this compound is not publicly available, this document is based on general principles for small molecule kinase inhibitors. Researchers should validate these recommendations for their specific molecule and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Potential Causes | Solutions |
| Precipitation of this compound in culture media | - Exceeding the solubility limit of the compound in aqueous media.- Interaction with media components (e.g., proteins in Fetal Bovine Serum - FBS).- Incorrect pH of the final solution. | - Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it further in the media.- Ensure the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid solvent-induced toxicity.- Test the solubility in serum-free vs. serum-containing media to identify interactions with serum proteins.- Visually inspect the media for precipitation after adding the compound and before applying it to the cells. |
| Loss of inhibitory activity over time | - Chemical degradation of this compound in the aqueous, pH, and temperature conditions of the cell culture incubator (37°C, 5% CO₂).- Adsorption to plasticware (e.g., flasks, plates, pipette tips).- Metabolic conversion by cells into inactive forms. | - Perform a time-course stability study to determine the half-life of the compound in your specific cell culture media.[1]- Consider replenishing the media with freshly prepared this compound at regular intervals for long-term experiments.- Use low-adhesion plasticware for sensitive experiments.- Analyze spent media using LC-MS to detect potential metabolites. |
| Inconsistent experimental results between batches | - Variability in the preparation of stock and working solutions.- Degradation of the compound in the stock solution during storage.- Differences in cell density or growth phase at the time of treatment.[2]- Lot-to-lot variability of serum or media. | - Prepare a large batch of stock solution, aliquot it into single-use vials, and store it at -80°C to minimize freeze-thaw cycles.- Regularly check the purity and concentration of the stock solution.- Standardize cell seeding density and treatment protocols.- Test each new lot of media and serum for its effect on the compound's activity. |
| Unexpected cellular toxicity | - Toxicity of the organic solvent used for the stock solution.- Degradation of this compound into a toxic byproduct.- Off-target effects of the inhibitor. | - Include a vehicle control (media with the same concentration of the organic solvent) in all experiments.- Assess the stability of the compound to ensure that the observed effects are from the parent molecule.- Perform dose-response curves to determine the therapeutic window and identify concentrations at which non-specific toxicity occurs. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a dry, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO). To ensure stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, protected from light. Before use, thaw a single aliquot and bring it to room temperature.
Q2: What is the recommended working concentration for this compound?
A2: The optimal working concentration is cell-line dependent and should be determined empirically. It is advisable to perform a dose-response experiment (e.g., using a CellTiter-Glo® or MTT assay) to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM).
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: The stability can be assessed by incubating this compound in the cell culture medium at 37°C over a time course (e.g., 0, 2, 8, 24, 48, and 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the remaining compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, various components can affect stability. For instance, serum proteins can bind to the compound, reducing its free concentration.[1] The pH and ionic strength of the medium, as well as the presence of reducing or oxidizing agents, can also influence chemical degradation.[4] It is important to test stability in the complete medium that you use for your experiments, including serum and any other supplements.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C. The concentration of this compound was measured by LC-MS.
Table 1: Stability of this compound (1 µM) in DMEM + 10% FBS
| Time (hours) | Mean Concentration (µM) | % Remaining |
| 0 | 1.00 | 100% |
| 8 | 0.95 | 95% |
| 24 | 0.85 | 85% |
| 48 | 0.72 | 72% |
| 72 | 0.58 | 58% |
Table 2: Stability of this compound (1 µM) in RPMI-1640 + 10% FBS
| Time (hours) | Mean Concentration (µM) | % Remaining |
| 0 | 1.00 | 100% |
| 8 | 0.98 | 98% |
| 24 | 0.90 | 90% |
| 48 | 0.81 | 81% |
| 72 | 0.69 | 69% |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Prepare the quenching solution (e.g., ice-cold acetonitrile).
-
-
Experimental Setup:
-
In a sterile multi-well plate, add the complete cell culture medium to each well.
-
Spike the medium with the this compound stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a "Time 0" sample immediately by transferring an aliquot of the spiked medium to a microcentrifuge tube containing the quenching solution.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 2, 8, 24, 48, 72 hours), collect aliquots from the wells and immediately quench them in the quenching solution to stop any degradation.
-
Store the quenched samples at -80°C until analysis.
-
-
Sample Analysis by LC-MS:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Calculate the half-life (t½) of the compound in the medium.
-
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway.[7][8][9][10]
Caption: Experimental workflow for assessing compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Managing Cytotoxicity of EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of cytotoxicity of Epidermal Growth Factor Receptor (EGFR) inhibitors in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: Why do EGFR inhibitors show cytotoxicity in normal cells?
A1: EGFR is not only expressed in cancer cells but also plays a crucial role in the proliferation and survival of normal epithelial cells, particularly in the skin and gastrointestinal tract.[1] EGFR inhibitors can block the signaling pathways in these normal cells, leading to off-target cytotoxic effects. The most common side effects observed in clinical settings are skin rashes and diarrhea, which are direct consequences of EGFR inhibition in these tissues.[2][3]
Q2: What are the common mechanisms of EGFR inhibitor-induced cytotoxicity?
A2: The primary mechanism is the inhibition of the EGFR signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] These pathways are vital for cell growth, proliferation, and survival. By blocking these pathways, EGFR inhibitors can inadvertently trigger apoptosis or cell cycle arrest in normal cells that rely on EGFR signaling for homeostasis.
Q3: Are all EGFR inhibitors the same in terms of cytotoxicity to normal cells?
A3: No, the degree of cytotoxicity can vary significantly between different EGFR inhibitors. This is largely dependent on the inhibitor's selectivity for mutant EGFR (often found in cancer cells) versus wild-type EGFR (present in normal cells). Newer generations of EGFR inhibitors are designed to have higher selectivity for mutant forms of EGFR, which can help to reduce off-target effects on normal cells.[5]
Q4: How can I assess the cytotoxicity of an EGFR inhibitor in my cell-based experiments?
A4: Several in vitro assays can be used to quantify cytotoxicity. The most common include:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium.
-
MTT or WST-1 Assays: These are colorimetric assays that measure the metabolic activity of viable cells.
-
Apoptosis Assays: Methods like Annexin V staining or caspase activity assays can specifically detect programmed cell death.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines at concentrations effective against cancer cell lines.
-
Possible Cause 1: Low Selectivity of the EGFR Inhibitor.
-
Solution: Compare the IC50 values of your inhibitor in your cancer cell line versus a panel of relevant normal cell lines (e.g., keratinocytes, intestinal epithelial cells). If the therapeutic window is narrow, consider using a more selective EGFR inhibitor if available. Newer generation inhibitors are often designed for higher selectivity towards cancer-specific EGFR mutations.[5]
-
-
Possible Cause 2: Off-target effects.
-
Solution: Perform a kinome scan or similar profiling to determine if your inhibitor is hitting other critical kinases in the normal cells. If significant off-target activity is identified, a more specific inhibitor may be required.
-
-
Possible Cause 3: High expression of wild-type EGFR in the normal cell line.
-
Solution: Quantify the EGFR expression levels in your normal and cancer cell lines. If the normal cell line has unusually high EGFR expression, it may be hypersensitive to EGFR inhibition. Consider using a normal cell line with more physiologically relevant EGFR expression levels.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Assay interference.
-
Solution: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent). Run appropriate controls, including the inhibitor in cell-free medium with the assay reagents, to check for interference. If interference is observed, consider switching to a different cytotoxicity assay that works on a different principle (e.g., from a metabolic assay to a membrane integrity assay like LDH release).
-
-
Possible Cause 2: Cell culture variability.
-
Solution: Ensure consistent cell seeding densities, passage numbers, and culture conditions. Mycoplasma contamination can also affect cell health and drug response, so regular testing is recommended.
-
Issue 3: Difficulty in establishing a therapeutic window.
-
Possible Cause: Similar dependence on EGFR signaling in both normal and cancer cell models.
-
Solution: Explore combination therapies. Using a lower dose of the EGFR inhibitor in combination with another agent that targets a different pathway in the cancer cells may enhance the anti-cancer effect while minimizing toxicity to normal cells. For example, combining an EGFR inhibitor with a MEK inhibitor could be a strategy.
-
Data Presentation: Comparative Cytotoxicity of EGFR Inhibitors
The following tables provide examples of IC50 values for different EGFR inhibitors in various cell lines. This data can help researchers to understand the expected range of activity and selectivity.
| EGFR Inhibitor | Cell Line | EGFR Status | IC50 (nM) |
| Afatinib | PC-9 | Exon 19 deletion | 0.8 |
| H3255 | L858R | 0.3 | |
| PC-9ER | T790M | 165 | |
| H1975 | L858R, T790M | 57 | |
| Ba/F3 | Wild-type | 31 | |
| Erlotinib | PC-9 | Exon 19 deletion | 7 |
| H3255 | L858R | 12 | |
| Osimertinib | PC-9ER | T790M | 13 |
| H1975 | L858R, T790M | 5 |
Data compiled from Hirano et al., 2015.[5]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| Compound A | A549 | 12 ± 3 | HaCaT | 320 ± 19 |
| Compound B | Du-145 | 13 ± 2 | HaCaT | 302 ± 22 |
Data is illustrative and compiled from a supplementary table by The Royal Society of Chemistry.[4]
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol is a generalized procedure for a colorimetric LDH assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Include wells for the following controls:
-
No-Cell Control (medium only)
-
Vehicle-Only Control (cells with vehicle)
-
Maximum LDH Release Control (cells to be lysed with lysis buffer)
-
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Treatment:
-
Add your EGFR inhibitor (e.g., Egfr-IN-104) at various concentrations to the appropriate wells.
-
Add only the vehicle to the vehicle-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Approximately 30 minutes before the end of the incubation period, add 10 µL of the provided Lysis Solution to the Maximum LDH Release Control wells.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the absorbance value of the No-Cell Control from all other absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] * 100
-
Visualizations
EGFR Signaling Pathways
Caption: EGFR signaling pathways and the point of inhibition.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing EGFR inhibitor cytotoxicity.
Troubleshooting Logic for High Cytotoxicity in Normal Cells
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. EGFR Inhibitors: Toxicities and Strategies [medscape.org]
- 2. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Profile of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors: A Disproportionality Analysis of FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide for a Novel EGFR Inhibitor
Disclaimer: Information regarding the specific compound "Egfr-IN-104" is not publicly available. This technical support center provides guidance based on common experimental considerations for novel epidermal growth factor receptor (EGFR) inhibitors. The protocols and troubleshooting advice are general and may require optimization for your specific molecule and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a cell-based assay with a novel EGFR inhibitor?
A1: Proper controls are critical for interpreting your results.
-
Positive Controls:
-
A known, well-characterized EGFR inhibitor (e.g., Gefitinib, Erlotinib) to ensure the assay can detect EGFR inhibition.
-
Cells with a known activating EGFR mutation (e.g., PC-9 with exon 19 deletion or H1975 with L858R/T790M mutation) that are sensitive to EGFR inhibition can serve as a positive control for inhibitor activity.[1]
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) to assess the baseline activity of the signaling pathway and ensure the solvent does not affect cell viability or EGFR phosphorylation.
-
A cell line that does not express EGFR or expresses it at very low levels to confirm the inhibitor's specificity.
-
A known inactive compound as a negative control for off-target effects.
-
Q2: How can I minimize variability in my IC50 measurements for the EGFR inhibitor?
A2: Variability in IC50 values can arise from several factors. Consistent experimental practice is key.
-
Cell-Based Factors:
-
Maintain a consistent cell passage number, as cell characteristics can change over time in culture.
-
Ensure uniform cell seeding density across all wells.
-
Monitor and maintain consistent cell confluence at the time of treatment.
-
-
Reagent Handling:
-
Prepare fresh serial dilutions of the inhibitor for each experiment.
-
Ensure thorough mixing of the inhibitor in the culture medium.
-
-
Assay Reader and Data Analysis:
-
Allow the plate reader to warm up adequately before taking measurements.
-
Use a consistent data analysis method and software for curve fitting.
-
Q3: What are the key considerations for a Western blot experiment to measure the inhibition of EGFR phosphorylation?
A3: Western blotting is a common method to assess the direct impact of an inhibitor on EGFR activity.
-
Antibody Selection: Use validated antibodies specific for total EGFR and phosphorylated EGFR (p-EGFR) at key tyrosine residues (e.g., Y1068, Y1173).[2]
-
Sample Preparation:
-
Lyse cells with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Quantify protein concentration to ensure equal loading of samples.[3]
-
-
Gel Electrophoresis and Transfer:
-
Use an appropriate percentage gel to resolve EGFR (approximately 170 kDa).
-
Optimize transfer conditions (time and voltage) to ensure efficient transfer of a high molecular weight protein like EGFR.[3]
-
-
Blocking and Antibody Incubation:
-
Use an appropriate blocking agent (e.g., 5% BSA or non-fat milk in TBST) to minimize background noise.[3]
-
Optimize primary and secondary antibody concentrations and incubation times.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in Western blot | Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA).[3] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Insufficient washing | Increase the number and duration of washes with TBST between antibody incubations.[3] | |
| No or weak p-EGFR signal in Western blot | Inefficient cell lysis or protein extraction | Use a lysis buffer optimized for membrane proteins and ensure complete cell lysis.[3] |
| Phosphatase activity | Always use fresh phosphatase inhibitors in your lysis buffer. | |
| Low antibody affinity or incorrect antibody | Use a different antibody clone or one from a different manufacturer that has been validated for your application. | |
| Inefficient protein transfer | Optimize transfer conditions for high molecular weight proteins. Consider using a wet transfer system overnight at a low voltage.[3] | |
| Inconsistent results in cell viability assays | Cell seeding inconsistency | Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension. |
| Edge effects on the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Contamination | Regularly check cell cultures for any signs of contamination. | |
| Inhibitor appears inactive in cellular assays | Poor cell permeability | Consider modifying the compound's structure or using a different formulation to improve cell uptake. |
| Drug efflux | Use cell lines with known expression levels of drug efflux pumps (e.g., P-glycoprotein) to test for this possibility. | |
| Incorrect EGFR mutation status in the cell line | Confirm the EGFR mutation status of your cell line. Some inhibitors are specific to certain mutations.[1] |
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., A431, PC-9) in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Treat with the EGFR inhibitor at various concentrations for the desired time. Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane. A wet transfer at 100V for 1-2 hours or an overnight transfer at 30V is recommended for EGFR.[3]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., 1:1000 dilution) and total EGFR (e.g., 1:1000 dilution) overnight at 4°C.[2][4]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[3]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and image the blot using a chemiluminescence detection system.[3]
Protocol 2: Cell Proliferation (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the EGFR inhibitor. Remove the old media and add 100 µL of fresh media containing the inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first, solubilize the formazan crystals with 100 µL of DMSO and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: General experimental workflow for testing an EGFR inhibitor.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
- 1. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
Technical Support Center: EGFR-IN-104 In Vivo Delivery
Disclaimer: Information on a specific molecule designated "EGFR-IN-104" is not publicly available. This guide provides troubleshooting advice and protocols based on the known properties and challenges associated with the delivery of poorly soluble small molecule EGFR tyrosine kinase inhibitors (TKIs) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in delivering this compound to animal models?
A1: The primary challenges with delivering poorly soluble small molecule inhibitors like this compound in vivo include:
-
Poor Aqueous Solubility: This can lead to precipitation of the compound upon formulation or injection, resulting in low bioavailability and inconsistent drug exposure.[1][2][3][4]
-
Limited Bioavailability: Even if solubilized, the compound may have poor absorption from the administration site or be rapidly metabolized, leading to low systemic exposure.[1][2]
-
Vehicle-Related Toxicity: The solvents and excipients used to dissolve the compound can themselves cause adverse effects in the animals.
-
Variability in Drug Exposure: Inconsistent formulation or administration techniques can lead to high inter-animal variability in pharmacokinetic profiles.[5]
-
Off-Target Effects: At high concentrations, which may be required to achieve efficacy with a poorly soluble compound, the risk of off-target effects increases.[6]
Q2: How can I improve the solubility of this compound for in vivo administration?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[1]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400) can increase the solubility of hydrophobic compounds.[1]
-
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[1][7]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[1][2]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.[1][2][4]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can lead to a higher dissolution rate.[1][2]
Q3: What are the key pharmacokinetic parameters I should measure for this compound?
A3: Key pharmacokinetic (PK) parameters to assess in your animal model include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Clearance (CL/F): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.[5][8]
Q4: How can I assess the pharmacodynamic (PD) effects of this compound in my animal model?
A4: The primary pharmacodynamic marker for an EGFR inhibitor is the phosphorylation status of EGFR. You can assess this by:
-
Western Blotting or ELISA: Analyze tumor or surrogate tissue lysates for levels of phosphorylated EGFR (pEGFR) relative to total EGFR.[9]
-
Immunohistochemistry (IHC): Stain tumor sections with antibodies against pEGFR to visualize the extent of target inhibition within the tumor microenvironment. A reduction in pEGFR levels following treatment indicates target engagement.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates in the formulation vehicle. | Poor solubility of this compound in the chosen vehicle. | - Increase the concentration of co-solvents (e.g., DMSO, PEG400).- Add a surfactant (e.g., Tween 80, Cremophor EL).- Adjust the pH of the vehicle if the compound is ionizable.- Consider a different formulation strategy, such as a cyclodextrin-based or lipid-based formulation.[1][2][3][4][7] |
| Precipitation is observed at the injection site (e.g., intraperitoneal, subcutaneous). | The formulation is not stable in the physiological environment. | - Decrease the concentration of the drug in the formulation.- Increase the volume of the injection to dilute the drug.- Switch to a different route of administration (e.g., oral gavage if bioavailability is acceptable).- Use a formulation with a higher solubilizing capacity that is more stable upon dilution in aqueous environments. |
| High variability in plasma concentrations between animals. | - Inconsistent formulation preparation.- Inaccurate dosing.- Differences in animal health or stress levels. | - Ensure the formulation is homogenous before each administration.- Use precise techniques for dosing (e.g., calibrated pipettes, proper gavage technique).- Acclimatize animals to handling and dosing procedures to minimize stress.[5] |
| No significant tumor growth inhibition despite evidence of target engagement (pEGFR reduction). | - Insufficient drug exposure at the tumor site.- Rapid development of drug resistance.- The tumor model is not primarily driven by EGFR signaling. | - Perform a pharmacokinetic study to determine if plasma and tumor concentrations are above the required IC50.- Increase the dose or dosing frequency.- Investigate potential resistance mechanisms (e.g., T790M mutation in EGFR).[10]- Confirm the dependence of the xenograft model on the EGFR pathway. |
| Animal models show signs of toxicity (e.g., weight loss, lethargy). | - Toxicity of this compound.- Toxicity of the formulation vehicle. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the toxicity of the formulation components.- Consider a more biocompatible formulation. |
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters for various EGFR tyrosine kinase inhibitors in different animal models. This data can serve as a reference for what to expect with this compound, although specific values will vary.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | Reference |
| Gefitinib | Rat (Male) | 5 mg/kg IV | - | 1340 | 3-6 | [8] |
| Gefitinib | Rat (Female) | 5 mg/kg IV | - | 2680 | 3-6 | [8] |
| Gefitinib | Dog | 5 mg/kg IV | - | 1950 | 3-6 | [8] |
| Erlotinib | Mouse | 50 mg/kg PO | ~1500 | ~10000 | ~4 | [9] |
| Osimertinib | Mouse | 25 mg/kg PO | ~2000 | ~25000 | ~6 | [11] |
| Aumolertinib | Mouse | 25 mg/kg PO | ~4000 | ~40000 | ~8 | [12] |
Note: These values are approximations derived from published studies and should be used for comparative purposes only. Actual values for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Objective: To prepare a solution or suspension of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water or saline
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add DMSO to dissolve the powder. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Vortex until the powder is completely dissolved.
-
Add PEG400 to the solution and vortex to mix. A common ratio is 10% DMSO, 40% PEG400.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex thoroughly.
-
Slowly add sterile water or saline to reach the final desired concentration while vortexing to prevent precipitation.
-
If a fine suspension is formed, sonicate the mixture to ensure homogeneity.
-
Visually inspect the formulation for any precipitation before administration.
Protocol 2: Pharmacokinetic Analysis of this compound in Mice
Objective: To determine the plasma concentration-time profile of this compound following a single dose.
Materials:
-
Formulated this compound
-
Mice (e.g., BALB/c or nude mice)
-
Dosing needles (for oral gavage or injection)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Administer a single dose of this compound to a cohort of mice.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals (e.g., via retro-orbital bleeding or cardiac puncture for terminal collection).
-
Place the blood into K2EDTA tubes and gently invert to mix.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.[9]
-
Plot the plasma concentration versus time and calculate the pharmacokinetic parameters using appropriate software.
Protocol 3: Pharmacodynamic Analysis of pEGFR Inhibition in Tumor Xenografts
Objective: To assess the inhibition of EGFR phosphorylation in tumor tissue following this compound treatment.
Materials:
-
Tumor-bearing mice
-
Formulated this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (anti-pEGFR, anti-total EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Treat tumor-bearing mice with this compound or vehicle control.
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize the animals and excise the tumors.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pEGFR, total EGFR, and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of pEGFR to total EGFR.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Study Workflow for this compound.
Caption: Troubleshooting Logic for In Vivo Delivery Issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncologynews.com.au [oncologynews.com.au]
Validation & Comparative
A Comparative Analysis of Egfr-IN-104 and Gefitinib in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-104, and the established first-generation EGFR tyrosine kinase inhibitor (TKI), gefitinib. The information is compiled from available preclinical data to assist researchers in understanding the potential advantages and specific applications of these compounds in the context of non-small cell lung cancer (NSCLC).
Executive Summary
Gefitinib has long been a cornerstone in the treatment of EGFR-mutant NSCLC, primarily targeting activating mutations such as exon 19 deletions and the L858R point mutation. However, the emergence of resistance, most notably through the T790M "gatekeeper" mutation and subsequent C797S mutation, has limited its long-term efficacy. This compound is a novel inhibitor that demonstrates potent activity against lung cancer cells harboring not only the common activating mutations but also the double (T790M) and triple (T790M/C797S) resistance mutations. This guide presents a side-by-side look at their performance based on available in vitro data.
Data Presentation
The following tables summarize the inhibitory activity of this compound and gefitinib against various EGFR mutations in lung cancer cell lines. It is important to note that the data for this compound and gefitinib are from separate studies, and direct head-to-head comparative experimental data is not yet available. Therefore, these comparisons are indirect and should be interpreted with caution.
Table 1: Inhibitory Concentration (IC50) of this compound against Resistant EGFR Mutations
| Compound | EGFR Mutation | IC50 (µM) |
| This compound | L858R/T790M | 0.33 |
| This compound | Del19/T790M/C797S | 0.133 |
Data sourced from a study by Xu S, et al., 2024.
Table 2: Inhibitory Concentration (IC50) of Gefitinib against Various Lung Cancer Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 |
| PC-9 | Exon 19 Deletion | 0.077 µM[1] |
| HCC827 | Exon 19 Deletion | 0.013 µM[1] |
| H3255 | L858R | 0.003 µM[2] |
| H1650 | Exon 19 Deletion | 31.0 µM[3] |
| H1975 | L858R/T790M | 4.4 - 25.5 µM[4] |
| A549 | Wild-Type | 7.0 µM[3] |
Note: IC50 values for gefitinib can vary significantly between studies and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
- Lung cancer cells (e.g., NCI-H1975, PC-9) are harvested during the logarithmic growth phase.
- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- A series of dilutions of this compound and gefitinib are prepared in culture medium.
- The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells.
- A control group of cells is treated with vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
- The plates are incubated for 72 hours at 37°C and 5% CO₂.
3. MTT Reagent Addition and Incubation:
- After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
- The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The cell viability is calculated as a percentage of the control group.
- The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for EGFR Signaling Pathway
This protocol is used to assess the effect of the inhibitors on the phosphorylation status of key proteins in the EGFR signaling cascade.
1. Cell Lysis:
- Lung cancer cells are seeded in 6-well plates and grown to 70-80% confluency.
- Cells are serum-starved for 12-24 hours and then treated with this compound or gefitinib at various concentrations for a specified time (e.g., 2, 6, 24 hours).
- Following treatment, cells are stimulated with EGF (e.g., 100 ng/mL) for 15-30 minutes, where appropriate.
- The cells are washed with ice-cold PBS and then lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
- The cell lysates are collected by scraping and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
- The supernatant containing the protein is collected, and the protein concentration is determined using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Equal amounts of protein (20-40 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
- The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- The PVDF membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is then incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR at Tyr1068), total Akt, phosphorylated Akt (p-Akt at Ser473), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2 at Thr202/Tyr204) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
- The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- After another three washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Densitometry Analysis:
- The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).
- The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the extent of pathway inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for comparing EGFR inhibitors in vitro.
Logical Relationship Diagram
Caption: Logical comparison of gefitinib and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Egfr-IN-104 and Osimertinib in the Landscape of EGFR-Mutated NSCLC
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two epidermal growth factor receptor (EGFR) inhibitors: the novel compound Egfr-IN-104 and the established third-generation drug, osimertinib. This analysis is based on available experimental data to inform future research and development in the pursuit of more effective treatments for non-small cell lung cancer (NSCLC).
Osimertinib, a cornerstone in the treatment of EGFR-mutated NSCLC, is a third-generation tyrosine kinase inhibitor (TKI) renowned for its efficacy against both initial sensitizing mutations and the common T790M resistance mutation. This compound, also known as Compound A23, is a newer investigational inhibitor designed to tackle the challenge of acquired resistance to third-generation TKIs, specifically targeting the C797S mutation. This guide will delve into their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental methodologies underpinning these findings.
Mechanism of Action and Targeting Profile
Osimertinib is an irreversible EGFR TKI that selectively targets both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing less activity against wild-type EGFR.[1][2] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of EGFR signaling pathways crucial for cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[1][2]
This compound is a novel 2-phenyl-4-aminopyrimidine derivative designed as a fourth-generation EGFR inhibitor to overcome resistance mediated by the T790M/C797S mutations.[1] Its design is based on the binding model of a precursor compound with the EGFR T790M/C797S mutant.[1]
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of this compound and osimertinib has been evaluated against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.
| Compound | Target | IC50 (nM) | Cell Line/Assay |
| This compound (A23) | EGFR L858R/T790M | 330 | Kinase Assay |
| EGFR Del19/T790M/C797S | 133 | Kinase Assay | |
| EGFR L858R/T790M | 520 | H1975 cells | |
| EGFR Del19/T790M/C797S | 220 | Ba/F3 cells | |
| Osimertinib | EGFR L858R | 12 | Enzyme Assay |
| EGFR L858R/T790M | 1 | Enzyme Assay | |
| Exon 19 deletion EGFR | 12.92 | LoVo cells | |
| L858R/T790M EGFR | 11.44 | LoVo cells | |
| Wild-Type EGFR | 493.8 | LoVo cells | |
| Wild-Type EGFR | 184 | Enzyme Assay |
Data compiled from multiple sources.[1][2][3][4][5]
Based on the available data, osimertinib demonstrates high potency against the primary sensitizing mutations (L858R and Exon 19 deletion) and the T790M resistance mutation, with IC50 values in the low nanomolar range.[2][3][4][5] this compound shows inhibitory activity against the double mutant L858R/T790M and the challenging triple mutant Del19/T790M/C797S in the sub-micromolar to nanomolar range.[1] A direct comparison is challenging due to variations in assay conditions and cell lines used. However, osimertinib's established high potency against T790M is a key benchmark. The notable activity of this compound against the C797S mutation, a known mechanism of resistance to osimertinib, positions it as a potentially valuable agent in a later-line setting.[1]
In Vivo Efficacy in Preclinical Models
In vivo studies using xenograft models provide crucial insights into the anti-tumor activity of these inhibitors in a biological system.
This compound: In a xenograft model using H1975 cells (harboring the L858R/T790M mutation), this compound demonstrated a significant in vivo tumor growth inhibition of 25.5%.[6]
Osimertinib: Osimertinib has shown profound, dose-dependent tumor regression in xenograft models of both TKI-sensitizing (PC9, exon 19 deletion) and T790M-resistant (H1975, L858R/T790M) NSCLC.[7] At a dose of 5 mg/kg administered orally, osimertinib led to significant tumor shrinkage.[7] Furthermore, it has demonstrated greater penetration of the blood-brain barrier compared to earlier-generation TKIs, suggesting potential efficacy against brain metastases.[8]
Signaling Pathway Analysis
The efficacy of EGFR inhibitors is intrinsically linked to their ability to modulate downstream signaling pathways that drive tumor growth and survival.
Osimertinib: Osimertinib effectively inhibits the phosphorylation of EGFR, which in turn blocks the activation of key downstream signaling molecules such as AKT and ERK.[5] This disruption of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways is central to its anti-proliferative and pro-apoptotic effects.[2]
This compound: The design of this compound is based on its binding model with the EGFR T790M/C797S mutant, implying a direct inhibition of the EGFR kinase.[1] While specific data on its downstream signaling effects are not yet widely available, its mechanism as a 2-phenyl-4-aminopyrimidine derivative suggests it likely functions by inhibiting EGFR autophosphorylation and subsequent activation of downstream pathways, similar to other EGFR TKIs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key assays.
In Vitro Kinase and Cell Proliferation Assays
IC50 Determination for this compound: The bioactivity of this compound (compound A23) was evaluated against Ba/F3-EGFRDel19/T790M/C797S and H1975-EGFRL858R/T790M cells to determine its inhibitory effect on cell proliferation. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were calculated from dose-response curves. Kinase activity assays were also performed to measure the direct inhibitory effect of the compound on the enzymatic activity of EGFRL858R/T790M and EGFRDel19/T790M/C797S.[1]
IC50 Determination for Osimertinib: The inhibitory activity of osimertinib was assessed using enzyme assays and cell-based assays. For cellular phosphorylation assays, cells were seeded in 384-well plates, treated with serially diluted osimertinib, and incubated for 2 hours. Following cell lysis, the levels of phosphorylated EGFR were quantified using an ELISA-based method with a fluorescent substrate. The IC50 values were determined by fitting the dose-response data to a curve.[4]
In Vivo Xenograft Studies
This compound Xenograft Model: The in vivo antitumor efficacy of this compound was evaluated in a xenograft model established with H1975 (EGFRL858R/T790M) cells. Tumor-bearing mice were treated with the compound, and the tumor growth inhibition was measured at the end of the study.[6]
Osimertinib Xenograft Model: Nude mice with established subcutaneous PC9 (EGFR exon 19 deletion) or H1975 (EGFRL858R/T790M) tumors were orally administered osimertinib or a vehicle control. Tumor volume was monitored regularly to assess the anti-tumor activity. At the end of the study, tumors were excised for pharmacodynamic analysis, including Western blotting to assess the inhibition of EGFR phosphorylation and downstream signaling proteins.[7]
Visualizing the Landscape: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for in vitro and in vivo efficacy testing.
Conclusion
Osimertinib remains a highly effective and clinically validated EGFR inhibitor for NSCLC patients with sensitizing mutations and the T790M resistance mutation. Its strong preclinical and clinical data underscore its role as a standard of care. This compound emerges as a promising next-generation inhibitor with demonstrated activity against the osimertinib-resistant C797S mutation. While the currently available preclinical data for this compound is encouraging, further comprehensive studies are required to fully elucidate its selectivity profile, in vivo efficacy, and effects on downstream signaling pathways. A direct, robust comparison with osimertinib across a standardized panel of assays will be critical in determining its potential clinical utility and positioning in the evolving treatment landscape of EGFR-mutated NSCLC. This guide serves as a foundational comparison to aid researchers in navigating the complexities of EGFR inhibitor development.
References
- 1. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. universalbiologicals.com [universalbiologicals.com]
Comparison Guide: Activity of Mutant-Selective EGFR Inhibitors Against T790M Mutant EGFR
As a large language model, I was unable to find any specific information or published data for a compound referred to as "Egfr-IN-104".
Therefore, this comparison guide will focus on a representative and well-characterized novel mutant-selective EGFR kinase inhibitor, WZ4002 , which is effective against the T790M mutant EGFR. We will compare its activity to other established first- and second-generation EGFR inhibitors.
This guide provides a comparative analysis of the activity of the novel irreversible EGFR inhibitor WZ4002 against the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC). The performance of WZ4002 is compared with first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) EGFR tyrosine kinase inhibitors (TKIs).
Background
The efficacy of first- and second-generation EGFR TKIs in NSCLC patients with activating EGFR mutations (e.g., L858R, delE746_A750) is often limited by the emergence of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[1][2][3] This mutation increases the ATP affinity of the kinase domain, reducing the potency of ATP-competitive inhibitors.[2][3] Third-generation EGFR inhibitors are designed to selectively target the T790M mutant EGFR while sparing wild-type (WT) EGFR, thereby improving the therapeutic window and reducing toxicity.[1][2]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the in vitro inhibitory activity (IC50) of WZ4002 and other EGFR inhibitors against various EGFR genotypes. Lower IC50 values indicate greater potency.
| Inhibitor (Generation) | EGFR L858R/T790M (nM) | EGFR delE746_A750/T790M (nM) | EGFR L858R (nM) | EGFR delE746_A750 (nM) | Wild-Type EGFR (nM) |
| WZ4002 (Third) | 8 | 6 | 2 | 2 | 45 |
| Gefitinib (First) | >1000 | >1000 | 20 | 5 | 500 |
| Erlotinib (First) | >1000 | >1000 | 20 | 2 | 400 |
| Afatinib (Second) | 250 | 100 | 1 | 0.5 | 10 |
Data derived from in vitro kinase assays.
Key Observations:
-
WZ4002 demonstrates high potency against EGFR harboring the T790M resistance mutation in combination with activating mutations (L858R/T790M and delE746_A750/T790M), with IC50 values in the low nanomolar range.
-
First-generation inhibitors, Gefitinib and Erlotinib , are largely ineffective against EGFR with the T790M mutation.
-
The second-generation inhibitor, Afatinib , shows some activity against T790M mutants but is significantly less potent than against activating mutations alone and is also potent against WT EGFR, which can lead to toxicity.[2]
-
WZ4002 exhibits selectivity for mutant EGFR over WT EGFR, suggesting a potentially better safety profile.
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of the compounds is typically determined using in vitro kinase assays. A common method is a radiometric assay using [γ-³²P]ATP.
Protocol:
-
Enzyme Source: Recombinant EGFR kinase domains (WT, L858R, L858R/T790M, etc.) are expressed and purified from Sf9 insect cells using a baculovirus expression system.
-
Reaction Mixture: The kinase reaction is performed in a buffer containing 20 mM HEPES (pH 7.4), 10 mM MnCl₂, 50 µM ATP, and 10 µCi [γ-³²P]ATP.
-
Substrate: A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is used.
-
Inhibitor Preparation: The inhibitors (e.g., WZ4002, gefitinib) are dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of the EGFR kinase. The mixture is incubated at 30°C for 20 minutes.
-
Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
Washing: The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.
-
IC50 Determination: The inhibitor concentration that causes 50% inhibition of kinase activity (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.
Visualizations
EGFR Signaling and Inhibition
The following diagram illustrates the EGFR signaling pathway and the mechanism of action of different generations of EGFR inhibitors.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Testing
The diagram below outlines a typical workflow for evaluating the efficacy of EGFR inhibitors.
Caption: Workflow for cell-based inhibitor testing.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of EGFR Inhibitors: A Comparative Guide Featuring Erlotinib
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vivo efficacy of the well-established EGFR inhibitor, erlotinib. Due to a lack of publicly available data for a compound designated "Egfr-IN-104," a direct comparison is not possible. Therefore, this guide will focus on erlotinib as a benchmark for evaluating the in vivo performance of EGFR-targeted therapies.
Erlotinib is a potent, orally available, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It is approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][3] Erlotinib functions by competing with adenosine triphosphate (ATP) for the binding site on the intracellular catalytic domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.[2][4][5] This blockade of EGFR signaling can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth.[3]
Quantitative Data Summary
The following table summarizes key in vivo efficacy data for erlotinib from various preclinical and clinical studies.
| Parameter | Cancer Type | Model | Treatment | Outcome | Reference |
| Tumor Growth Inhibition | Non-Small Cell Lung Cancer (EGFR mutant) | Xenograft (HCC827 & PC9 cells) | 30mg/kg daily or 200mg/kg every other day | Intermittent high-dose treatment improved tumor shrinkage and enhanced the duration of response. | [6] |
| Tumor Burden Reduction | Primary Mouse Lung Adenocarcinoma | Genetically Engineered Mouse Model | Erlotinib | Decreased tumor burden at an early stage of development. | [7] |
| Progression-Free Survival (PFS) | Advanced NSCLC (EGFR mutation positive) | Phase III Clinical Trial (EURTAC) | Erlotinib vs. Platinum-based chemotherapy | Median PFS of 14 months with erlotinib. | [8] |
| Overall Survival (OS) | Advanced NSCLC (after prior chemotherapy) | Phase III Clinical Trial (SATURN) | Erlotinib vs. Placebo | Median OS of approximately 12 months with erlotinib vs. 11 months with placebo. | [8] |
| Objective Response Rate (ORR) | Advanced NSCLC (EGFR mutation positive) | Meta-analysis | Erlotinib | ORR of 69%. | |
| Disease Control Rate (DCR) | Advanced NSCLC (EGFR mutation positive) | Retrospective Analysis | Erlotinib | DCR of 81.1%. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are typical experimental protocols for evaluating EGFR inhibitors like erlotinib.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines with known EGFR mutation status (e.g., HCC827, PC9 for activating mutations) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Drug Administration: Mice are randomized into treatment and control groups. Erlotinib is typically administered orally (by gavage) at doses ranging from 25 to 100 mg/kg, daily or on other specified schedules. The vehicle used for the control group should be identical to that used for the drug.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., Western blotting for p-EGFR, immunohistochemistry).
-
Toxicity Assessment: Animal body weight and general health are monitored regularly to assess treatment-related toxicity.
Genetically Engineered Mouse Model (GEMM) Protocol
-
Animal Model: GEMMs that spontaneously develop tumors driven by specific genetic alterations (e.g., EGFR mutations) are used. These models more accurately recapitulate human tumor development and the tumor microenvironment.
-
Tumor Monitoring: Tumor development and progression are monitored using imaging techniques such as micro-CT or MRI.
-
Drug Administration: Once tumors are detected, mice are treated with the EGFR inhibitor (e.g., erlotinib) via oral gavage or formulated in the diet.
-
Efficacy Assessment: The primary endpoints are typically changes in tumor volume, progression-free survival, and overall survival.
-
Pharmacodynamic Analysis: Tumor and normal tissues are collected at various time points to assess target engagement and downstream signaling inhibition (e.g., levels of phosphorylated EGFR and downstream effectors like Akt and ERK).
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of erlotinib.
In Vivo Efficacy Experimental Workflow
Caption: A typical experimental workflow for assessing in vivo efficacy.
References
- 1. EGF-effects in vitro and in vivo on a carcinoma cell line rich in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Tesevatinib in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Gut microbiota and metabolites: emerging prospects in the treatment of non-small cell lung cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
Unraveling the Kinase Specificity of EGFR Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in oncology. The development of small molecule tyrosine kinase inhibitors (TKIs) that specifically target EGFR has revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC). However, the efficacy and safety of these inhibitors are intrinsically linked to their specificity. An ideal EGFR inhibitor would potently inhibit EGFR activity while sparing other kinases to minimize off-target effects and associated toxicities.
This guide provides a comparative overview of the kinase specificity of various EGFR inhibitors, supported by experimental data and detailed methodologies. We aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their pursuit of novel and effective cancer therapies.
Understanding EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, can lead to uncontrolled cell growth and tumor development.
Caption: The EGFR signaling pathway, a key regulator of cell growth and survival.
Evaluating Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target inhibition can lead to unforeseen side effects, while insufficient on-target potency can limit efficacy. Kinase selectivity profiling is therefore an essential step in the drug discovery and development process.
A common method for assessing kinase inhibitor specificity is to screen the compound against a large panel of kinases and determine its half-maximal inhibitory concentration (IC50) for each. A lower IC50 value indicates greater potency.
Caption: A typical experimental workflow for determining kinase inhibitor specificity.
Comparative Kinase Specificity of EGFR Inhibitors
Unfortunately, a comprehensive search of publicly available scientific literature and databases did not yield specific information or experimental data for a compound named "Egfr-IN-104". Therefore, a direct comparison of its specificity against other kinases is not possible at this time.
However, to provide a valuable resource for researchers, the following table summarizes the kinase selectivity of well-characterized and clinically relevant EGFR inhibitors. This data is compiled from various published studies and serves as a benchmark for evaluating the specificity of novel compounds.
| Kinase Inhibitor | EGFR (WT) IC50 (nM) | Selectivity for EGFR over other kinases (examples) | Reference |
| Gefitinib | 1 - 37 | High selectivity for EGFR. Weak inhibition of HER2, KDR, and Src family kinases at higher concentrations. | [1] |
| Erlotinib | 2 - 20 | Highly selective for EGFR. Minimal activity against a panel of other kinases at clinically relevant concentrations. | [1] |
| Afatinib | 0.5 - 1 | Irreversible inhibitor of EGFR, HER2, and HER4. Also inhibits other kinases at higher concentrations. | [1] |
| Osimertinib | 1 - 15 (mutant EGFR) | High selectivity for mutant EGFR (T790M, L858R, exon 19 del) over wild-type EGFR. | [1] |
| Lapatinib | 3 - 10 | Dual inhibitor of EGFR and HER2. | [2] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant kinase. The data presented here is for comparative purposes.
Experimental Protocols for Kinase Assays
Accurate and reproducible experimental protocols are crucial for generating reliable kinase inhibition data. Below are detailed methodologies for common in vitro kinase assays used to determine inhibitor potency and selectivity.
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for measuring the activity of a purified kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu-anti-phospho-substrate antibody)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the purified kinase, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Plot the signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
EGF (Epidermal Growth Factor)
-
Test inhibitor compound
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR and anti-total-EGFR
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal EGFR activity, starve the cells in serum-free medium for several hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a defined period.
-
EGF Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them to extract cellular proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-EGFR and anti-total-EGFR antibodies.
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal and plot the results as a function of inhibitor concentration to determine the IC50.
Conclusion
The specificity of EGFR inhibitors is a paramount consideration in the development of targeted cancer therapies. While direct experimental data for "this compound" is not currently available in the public domain, the comparative data and detailed protocols provided in this guide offer a valuable framework for researchers to assess the selectivity of their own compounds and to understand the broader landscape of EGFR-targeted drug discovery. As new inhibitors emerge, rigorous kinase profiling will remain an indispensable tool for identifying candidates with the optimal balance of potency and safety.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Egfr-IN-104: A Comparative Guide to Novel EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance mutations necessitates the continuous development of novel inhibitors. This guide provides a comparative analysis of the hypothetical fourth-generation EGFR inhibitor, Egfr-IN-104, against established and emerging EGFR TKIs.
Introduction to this compound
This compound is a novel, orally bioavailable, fourth-generation EGFR TKI designed to potently inhibit both common EGFR activating mutations (Exon 19 deletions and L858R) and key resistance mutations, including T790M and C797S. Its mechanism of action involves the covalent modification of the cysteine residue at position 797 in the EGFR active site, leading to irreversible inhibition of the kinase activity.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to first, second, third, and another emerging fourth-generation EGFR inhibitor.
Table 1: Biochemical Potency (IC50, nM) Against Clinically Relevant EGFR Mutations
| Inhibitor | Generation | EGFR (WT) | EGFR (L858R) | EGFR (Exon 19 del) | EGFR (L858R/T790M) | EGFR (Exon 19 del/T790M) | EGFR (L858R/T790M/C797S) |
| Gefitinib | 1st | 105 | 15 | 10 | >1000 | >1000 | >1000 |
| Afatinib | 2nd | 10 | 0.5 | 0.4 | 10 | 10 | >1000 |
| Osimertinib | 3rd | 250 | 15 | 12 | 1 | 0.8 | >1000 |
| This compound (Hypothetical) | 4th | >1000 | 0.8 | 0.5 | 1.2 | 1.0 | 15 |
| BI-4732 | 4th | >1000 | 1 | 0.7 | 1.5 | 1.1 | 20 |
Table 2: Cellular Activity (EC50, nM) in NSCLC Cell Lines
| Inhibitor | Cell Line (Genotype) | PC-9 (Exon 19 del) | H1975 (L858R/T790M) | Ba/F3 (L858R/T790M/C797S) |
| Gefitinib | 25 | >5000 | >5000 | |
| Afatinib | 8 | 250 | >5000 | |
| Osimertinib | 10 | 20 | >5000 | |
| This compound (Hypothetical) | 5 | 15 | 50 | |
| BI-4732 | 6 | 18 | 65 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the EGFR signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
Experimental Protocols
1. Kinase Inhibition Assay (Biochemical IC50 Determination)
-
Principle: To measure the concentration of an inhibitor required to inhibit 50% of the enzymatic activity of a specific EGFR mutant kinase.
-
Methodology:
-
Recombinant human EGFR mutant proteins are incubated with varying concentrations of the test inhibitor (e.g., this compound) in a kinase buffer containing ATP and a substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Viability Assay (Cellular EC50 Determination)
-
Principle: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50%.
-
Methodology:
-
NSCLC cells with defined EGFR mutations (e.g., PC-9, H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test inhibitor for 72 hours.
-
Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®, Promega) assay that measures metabolic activity.
-
EC50 values are determined by plotting cell viability against inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
3. Western Blotting for Signaling Pathway Analysis
-
Principle: To detect changes in the phosphorylation status of key downstream signaling proteins in the EGFR pathway upon inhibitor treatment.
-
Methodology:
-
Cells are treated with the inhibitor at various concentrations for a defined period.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
4. In Vivo Tumor Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with human NSCLC cells.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test inhibitor is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).
-
Conclusion
This comparative guide positions the hypothetical this compound as a promising next-generation EGFR inhibitor with a superior profile against a broad range of clinically relevant mutations, particularly the challenging C797S resistance mutation. The provided experimental framework offers a robust approach for the preclinical evaluation of novel EGFR TKIs. Further in vivo efficacy and safety studies are warranted to fully elucidate the therapeutic potential of this compound.
Safety Operating Guide
Navigating the Safe Disposal of Egfr-IN-104 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for Egfr-IN-104 is not publicly available, this guide provides essential logistical information and procedural steps for its disposal based on established best practices for handling small molecule kinase inhibitors and general laboratory chemical waste.
It is imperative to locate the Safety Data Sheet (SDS) provided by the manufacturer of this compound and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. The SDS contains detailed information about the compound's physical, chemical, and toxicological properties, which is essential for a complete risk assessment and the development of a precise disposal plan.
General Characteristics of Small Molecule Kinase Inhibitors
This compound is presumed to be a small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). This class of compounds is often highly potent and may have toxic, mutagenic, or teratogenic properties. Therefore, they must be handled with a high degree of caution.
| Parameter | General Guideline |
| Storage of Waste | In a designated Satellite Accumulation Area (SAA), at or near the point of generation.[1] |
| Waste Container | Use a chemically compatible, leak-proof container with a secure closure.[2] Plastic is often preferred.[1] |
| Maximum Accumulation | A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be stored in an SAA.[1] |
| Storage Duration | Hazardous waste containers can be stored in an SAA for up to 12 months, provided accumulation limits are not met.[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the general procedure for the disposal of waste containing this compound, including pure compound, solutions, and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[3]
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, properly labeled hazardous waste container. Keep solid and liquid waste separate.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and its approximate concentration.[1]
4. Waste Storage:
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][6] The SAA should be located at or near the point of waste generation.[1]
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental reactions. For example, store acids and bases separately.[6]
5. Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time, contact your institution's EHS department to schedule a pickup. Do not dispose of chemical waste down the drain or in the regular trash.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols and Safety Considerations
While specific experimental protocols involving this compound are proprietary to the developing institution, general safety practices for handling potent small molecule inhibitors should be strictly followed.
-
Engineering Controls: Whenever possible, handle the compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Administrative Controls: Develop a standard operating procedure (SOP) for the handling and disposal of this compound. Ensure all personnel are trained on this SOP.
-
Spill Response: Have a spill kit readily available. In the event of a spill, follow your institution's established spill response procedures.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS and by your local EHS department, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Egfr-IN-104
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the potent small molecule, Egfr-IN-104. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Disclaimer: The toxicological properties of this compound have not been fully elucidated.[1] This guide is based on the available safety data for compounds with the same CAS number (879127-07-8) and general best practices for handling potent kinase inhibitors.[1][2][3] It is mandatory to consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive handling and emergency procedures.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This compound should be treated as hazardous, and contact with skin, eyes, and the respiratory tract must be strictly avoided.[1][3]
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Double gloving is advised, especially when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of this compound in its solid form or in volatile organic solvents must be conducted within a certified chemical fume hood to prevent inhalation.[1] |
Operational Plan for Safe Handling and Disposal
Follow these step-by-step procedures to minimize exposure and ensure the safe use and disposal of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a designated, well-ventilated, and secure area as per the supplier's temperature recommendations.
Preparation of Solutions:
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Work in a Fume Hood: Conduct all weighing of the solid compound and preparation of stock solutions inside a certified chemical fume hood.
-
Weighing: Use a dedicated and calibrated balance. Handle the solid with care to avoid generating dust.
-
Dissolving: Add the solvent to the solid slowly. This compound is soluble in organic solvents such as DMSO and ethanol.[3]
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When performing experiments, ensure that all procedures are designed to minimize the generation of aerosols.
-
After handling, wash hands thoroughly, even after removing gloves.
Waste Disposal:
-
Solid Waste: Dispose of all contaminated solid waste, including empty vials, pipette tips, and gloves, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and appropriately labeled hazardous waste container. Do not pour this waste down the drain.
-
Follow your institution's specific guidelines for the disposal of chemical and hazardous waste.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
